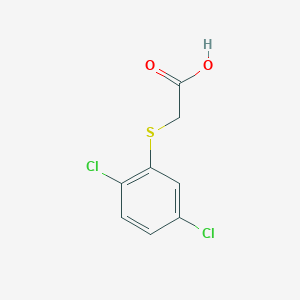

2,5-Dichlorophenylthioglycolic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,5-dichlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXCTCEJFBLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064194 | |

| Record name | ((2,5-Dichlorophenyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-27-7 | |

| Record name | 2-[(2,5-Dichlorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-((2,5-dichlorophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2,5-Dichlorophenyl)thio]acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(2,5-dichlorophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ((2,5-Dichlorophenyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,5-dichlorophenyl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenylthioglycolic acid typically involves the reaction of 2,5-dichlorothiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2,5-dichlorothiophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include 2,5-dichlorothiophenol, chloroacetic acid, and a suitable base such as sodium hydroxide .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichlorophenylthioglycolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Dichlorophenylthioglycolic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 2,5-Dichlorophenylthioglycolic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 2,5-dichlorophenylthioglycolic acid include chlorinated aromatic acids, heterocyclic derivatives, and sulfur-containing compounds. Below is a detailed comparison based on available evidence:

Structural Analogs: Chlorinated Phenylacetic Acids

- 2-(2,5-Dichlorophenyl)acetic acid (CAS 34841-48-0) shares the same dichlorophenyl backbone but replaces the thioglycolic acid with an acetic acid group (–CH₂COOH). This modification reduces sulfur-mediated reactivity (e.g., metal coordination, oxidation susceptibility) but enhances stability. Similarity scores (0.80) suggest comparable solubility and steric profiles .

- 2-(2,5-Dichlorophenoxy)propanoyl chloride (CAS 6965-71-5) introduces an oxygen linker (–O–) and a reactive acyl chloride (–COCl) group. This compound is more electrophilic, favoring nucleophilic substitution reactions in synthetic chemistry .

Heterocyclic Analogs: Thiophene Derivatives

- 4,5-Dichloro-3-methylthiophene-2-carboxylic acid (CAT: L030285) replaces the benzene ring with a thiophene heterocycle. The sulfur atom in the thiophene ring enhances aromatic stability and electronic properties, making it suitable for conductive polymers or drug candidates. Its methyl substituent increases lipophilicity, favoring membrane penetration in bioactive molecules .

Sulfur-Containing Derivatives

- 2-(2,5-Dichlorophenoxy)thioacetamide (CAS 35368-46-8) features a thioamide (–C(=S)NH₂) group instead of thioglycolic acid. Thioamides exhibit distinct reactivity, such as resistance to hydrolysis compared to thiols, and are used in coordination chemistry or antimicrobial agents .

| Functional Group | Key Reactions | Stability |

|---|---|---|

| –SCH₂COOH (Thioglycolic acid) | Oxidation to disulfides, metal chelation | Moderate (sensitive to oxidation) |

| –C(=S)NH₂ (Thioamide) | Nucleophilic substitution, coordination | High (resists hydrolysis) |

Dicarboxylic Acids in Polymer Science

- 2,5-Furandicarboxylic acid (FDCA) (CAS 3238-40-2) is a bio-based dicarboxylic acid used to synthesize poly(ethylene furanoate) (PEF), a sustainable alternative to PET.

| Parameter | This compound | FDCA |

|---|---|---|

| Applications | Research intermediate (inferred) | Polymer production |

| Production Scale | Not reported | Industrial (50,000+ tons) |

| Sustainability | No data | Bio-based, renewable |

Biologische Aktivität

2,5-Dichlorophenylthioglycolic acid (DPTGA), a compound with the chemical formula C₈H₆Cl₂O₂S and CAS registry number 6274-27-7, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆Cl₂O₂S

- Molecular Weight : 221.1 g/mol

- Structure : The compound features a dichlorophenyl group attached to a thioglycolic acid moiety, which contributes to its reactivity and biological properties.

Antimicrobial Properties

DPTGA has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains. The mechanism involves the interaction of the thiol group with microbial enzymes, leading to inhibition of their function.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial Activity of DPTGA

Antioxidant Activity

Research has shown that DPTGA possesses significant antioxidant properties, which are crucial for preventing oxidative stress in biological systems. The compound's ability to scavenge free radicals was evaluated using various assays.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Assay | 30 |

| Ferric Reducing Power | 20 |

Table 2: Antioxidant Activity of DPTGA

The biological activity of DPTGA can be attributed to its structural features:

- Thioglycolic Acid Moiety : This functional group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.

- Dichlorophenyl Group : Enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Study on Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial efficacy of DPTGA against common pathogens. The results indicated that DPTGA demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that DPTGA could be a potential candidate for developing new antimicrobial agents .

Investigation of Antioxidant Properties

Another research effort explored the antioxidant activity of DPTGA using various in vitro assays. The findings suggested that DPTGA effectively scavenged free radicals and reduced oxidative stress markers in cellular models, indicating its potential use in nutraceutical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dichlorophenylthioglycolic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves the nucleophilic substitution of 2,5-dichlorophenyl derivatives with thioglycolic acid under basic conditions (e.g., NaOH or KOH). Temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) are critical for optimizing yield and minimizing side reactions like hydrolysis. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying aromatic protons (δ 7.2–7.8 ppm) and the thioglycolic acid moiety (δ 3.5–4.0 ppm for -CH₂-S-). Infrared (IR) spectroscopy detects the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 235.96). Cross-referencing with PubChem data ensures consistency .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days. Kinetic modeling (Arrhenius equation) predicts shelf life, while LC-MS identifies degradation products (e.g., oxidation of the thioether group) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?

- Methodological Answer : Discrepancies often arise from incomplete DFT (Density Functional Theory) models (e.g., neglecting solvent effects or dispersion forces). Refine simulations using hybrid functionals (e.g., B3LYP-D3) with explicit solvent models (water/DMSO). Validate via kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways experimentally. Cross-check with crystallographic data (if available) to resolve stereoelectronic conflicts .

Q. What experimental designs are optimal for studying the acid’s catalytic or inhibitory activity in biological systems?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with enzyme targets (e.g., carboxylases or kinases). Include negative controls (solvent-only) and positive controls (known inhibitors). For catalytic studies, employ Michaelis-Menten kinetics under varying pH and temperature. Mitigate off-target effects via competitive binding assays (surface plasmon resonance) or CRISPR-edited cell lines lacking the target enzyme .

Q. How can researchers address batch-to-batch variability in synthesis, and what statistical methods ensure reproducibility?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., reactant stoichiometry, stirring rate). Use ANOVA to analyze variance between batches. For reproducibility, standardize protocols with process analytical technology (PAT) tools (e.g., in-situ FTIR for real-time reaction monitoring). Report results with 95% confidence intervals and Cohen’s d effect sizes to quantify variability .

Q. What strategies mitigate interference from this compound’s degradation products in analytical assays?

- Methodological Answer : Employ orthogonal separation techniques (HPLC coupled with capillary electrophoresis) to isolate degradation peaks. Derivatize the compound (e.g., methyl ester formation) to enhance stability during analysis. For bioassays, use affinity purification (e.g., antibody-conjugated beads) to remove degradants. Confirm purity via spiked recovery experiments (>90% recovery validates method robustness) .

Ethical and Methodological Considerations

Q. How should researchers ethically report conflicting data on the compound’s environmental toxicity?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all raw data (e.g., LC-MS chromatograms, NMR spectra) in supplementary materials. Perform systematic reviews to contextualize contradictions, and use funnel plots to assess publication bias. Transparently discuss limitations (e.g., assay sensitivity thresholds) in the methodology section .

Q. What safety protocols are essential when handling this compound in high-throughput screening?

- Methodological Answer : Use glove boxes or fume hoods for air-sensitive steps. Conduct toxicity screenings (e.g., Ames test for mutagenicity) prior to large-scale use. Implement engineering controls (e.g., automated liquid handlers) to minimize human exposure. Document Material Safety Data Sheets (MSDS) with first-aid measures for dermal/ocular contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.